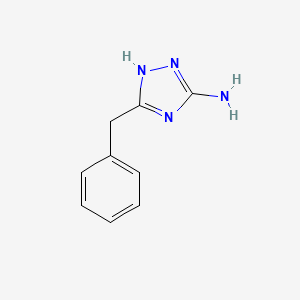

5-benzyl-1H-1,2,4-triazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-benzyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLMSZQOJZAPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360478 | |

| Record name | 5-benzyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22819-07-4 | |

| Record name | 3-(Phenylmethyl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22819-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-benzyl-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22819-07-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Benzyl-1H-1,2,4-triazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-benzyl-1H-1,2,4-triazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details a probable synthetic route, based on established methodologies for analogous compounds, and outlines the expected characterization data.

Introduction

This compound is a versatile intermediate featuring a 1,2,4-triazole core. This scaffold is of significant interest in drug discovery due to its ability to participate in hydrogen bonding and its isosteric relationship with other functional groups. Derivatives of 3-amino-1,2,4-triazoles have shown a wide range of biological activities, including anti-inflammatory and antifungal properties.[1] A robust understanding of the synthesis and physicochemical properties of this compound is crucial for its effective application in the development of novel therapeutics and functional materials.

Synthesis of this compound

A direct and specific experimental protocol for the synthesis of this compound is not extensively detailed in the readily available scientific literature. However, a highly plausible and efficient method involves the condensation of a carboxylic acid with an aminoguanidine salt, a common and effective strategy for the preparation of 3-amino-5-substituted-1,2,4-triazoles.

A proposed synthetic pathway is the reaction of phenylacetic acid with aminoguanidine bicarbonate under microwave irradiation, which is known to facilitate the synthesis of similar 5-substituted 3-amino-1,2,4-triazoles.[2]

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol

This protocol is adapted from a general method for the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.[2]

-

Reaction Setup: In a sealed microwave reaction vial, combine phenylacetic acid (1.0 eq), aminoguanidine bicarbonate (1.1 eq), and a suitable acid catalyst (e.g., a catalytic amount of hydrochloric acid).

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a controlled temperature (e.g., 150-180 °C) for a specified duration (e.g., 30-60 minutes). The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction vial to room temperature. Dilute the mixture with water and basify with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Characterization

Physicochemical Properties

| Property | Predicted/Expected Value |

| Molecular Formula | C₉H₁₀N₄ |

| Molecular Weight | 174.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Solubility | Soluble in polar organic solvents |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.9 | br s | 1H | NH (triazole) |

| ~7.3 | m | 5H | Ar-H |

| ~5.7 | br s | 2H | NH₂ |

| ~3.8 | s | 2H | CH₂ |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C5 (triazole) |

| ~155 | C3 (triazole) |

| ~138 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~126 | Ar-CH |

| ~32 | CH₂ |

Table 3: Expected IR Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3200 | N-H stretching (NH and NH₂) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic) |

| ~1630 | N-H bending (NH₂) |

| ~1580 | C=N stretching (triazole ring) |

| ~1490, 1450 | C=C stretching (aromatic ring) |

Mass Spectrometry: The expected molecular ion peak [M+H]⁺ in the mass spectrum would be at m/z 175.09.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide outlines a feasible synthetic approach and the expected analytical characterization for this compound. While a specific, detailed experimental protocol is not prevalent in the literature, the proposed microwave-assisted condensation of phenylacetic acid and aminoguanidine bicarbonate represents a logical and efficient route. The provided predicted spectral data serves as a valuable reference for researchers working on the synthesis and application of this important heterocyclic compound. Further experimental validation is necessary to confirm the precise reaction conditions and physicochemical properties.

References

An In-depth Technical Guide on the Chemical Properties and Structure of 5-benzyl-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of 5-benzyl-1H-1,2,4-triazol-3-amine. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, exhibiting notable anti-inflammatory and antifungal potential.[1]

Chemical Properties and Structure

This compound is a yellowish-white crystalline powder.[1] Its chemical structure features a five-membered 1,2,4-triazole ring substituted with a benzyl group at position 5 and an amine group at position 3. The presence of the triazole ring and the amino group makes it a valuable scaffold in medicinal chemistry, enabling hydrogen bonding and enhancing its reactivity for the synthesis of more complex bioactive molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₄ | Chem-Impex[1] |

| Molecular Weight | 174.21 g/mol | Chem-Impex[1] |

| Melting Point | 164-172 °C | Chem-Impex[1] |

| Boiling Point | Estimated >300 °C | (Estimation based on related triazole structures) |

| Solubility | Soluble in DMSO and DMF. Moderate solubility in water and ethanol, with solubility increasing with temperature. | (Inference from related triazole compounds)[2][3] |

| pKa | Estimated 2-3 and 9-10 for protonated and neutral species respectively. | (Estimation based on 1,2,4-triazole derivatives)[4] |

Spectroscopic and Structural Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations and Assignments |

| ¹H NMR | Expected signals include: aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), methylene protons of the benzyl group (singlet, ~4.0 ppm), amine protons (broad singlet, exchangeable with D₂O), and a triazole NH proton (broad singlet, exchangeable with D₂O).[5][6][7][8] |

| ¹³C NMR | Expected signals include: aromatic carbons of the benzyl group (~126-138 ppm), methylene carbon of the benzyl group (~35 ppm), and carbons of the triazole ring (~150-160 ppm).[5][6][7][8] |

| IR Spectroscopy (KBr) | Characteristic absorption bands are expected for: N-H stretching of the amino and triazole groups (~3100-3400 cm⁻¹), C-H stretching of the aromatic and methylene groups (~2900-3100 cm⁻¹), C=N stretching of the triazole ring (~1600-1650 cm⁻¹), and aromatic C=C stretching (~1450-1600 cm⁻¹).[7] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z 174. Fragmentation would likely involve the loss of the benzyl group or cleavage of the triazole ring.[6] |

Experimental Protocols

3.1. Synthesis of this compound

A plausible and efficient synthesis of this compound can be adapted from established methods for related 3,5-disubstituted-1,2,4-triazoles.[9][10]

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Detailed Methodology:

-

Synthesis of Phenylacetyl-thiosemicarbazide: To a stirred solution of thiosemicarbazide in anhydrous acetone, an equimolar amount of phenylacetyl chloride is added dropwise at room temperature. The mixture is stirred for 2-4 hours. The resulting precipitate is filtered, washed with cold water, and dried to yield phenylacetyl-thiosemicarbazide.

-

Cyclization to 5-benzyl-4H-1,2,4-triazole-3-thiol: The phenylacetyl-thiosemicarbazide is suspended in an aqueous solution of sodium hydroxide (e.g., 2N) and refluxed for 4-6 hours. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol to give 5-benzyl-4H-1,2,4-triazole-3-thiol.

-

Amination to this compound: The thiol is dissolved in ethanol, and an excess of aqueous ammonia and hydrogen peroxide is added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is then evaporated under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the final product.

3.2. Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).

-

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets.

-

Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

-

Melting Point: The melting point is determined using a standard melting point apparatus.

Biological Activities and Signaling Pathways

Derivatives of 1,2,4-triazole are known to possess a wide range of biological activities, including anti-inflammatory and antifungal properties.[11][12]

4.1. Anti-inflammatory Activity

The anti-inflammatory effects of 1,2,4-triazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[2][11][13]

Inhibitory Action on Pro-inflammatory Pathways

Caption: Inhibition of COX and LOX pathways by this compound.

4.2. Antifungal Activity

The antifungal mechanism of many triazole-based drugs involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. Specifically, they target the enzyme lanosterol 14α-demethylase (CYP51).[14]

Mechanism of Antifungal Action

Caption: Inhibition of ergosterol biosynthesis by this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and promising biological activities. Its structural features make it an ideal candidate for further derivatization to develop novel therapeutic agents with enhanced efficacy and selectivity. This guide provides a foundational understanding for researchers and drug development professionals working with this important class of heterocyclic compounds.

References

- 1. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | C10H11N5O | CID 225435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 32515-07-4 | Benchchem [benchchem.com]

- 5. elar.urfu.ru [elar.urfu.ru]

- 6. rsc.org [rsc.org]

- 7. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. New Substituted 5-Benzylideno-2-Adamantylthiazol[3,2-b][1,2,4]Triazol-6(5H)ones as Possible Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic analysis of 5-benzyl-1H-1,2,4-triazol-3-amine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-benzyl-1H-1,2,4-triazol-3-amine, a molecule of interest in medicinal chemistry and drug development. The document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the underlying experimental protocols.

Introduction

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, which are recognized for their wide range of biological activities.[1] The 3-amino-1,2,4-triazole motif is a valuable pharmacophore due to its physicochemical properties that can enhance solubility and bioavailability.[1] Accurate structural elucidation and characterization are critical for understanding its biological activity and for drug development purposes. This guide focuses on the key spectroscopic techniques used for this characterization.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.7 | Broad Singlet | 1H | NH (Triazole ring) |

| ~7.3 | Multiplet | 5H | Ar-H (Phenyl ring) |

| ~5.4 | Singlet | 2H | NH₂ (Amino group) |

| ~4.4 | Singlet | 2H | CH₂ (Benzyl group) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C5 (Triazole ring) |

| ~157 | C3 (Triazole ring) |

| ~135 | C (Quaternary, Phenyl) |

| ~129 | CH (Phenyl) |

| ~128 | CH (Phenyl) |

| ~127 | CH (Phenyl) |

| ~59 | CH₂ (Benzyl group) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (NH and NH₂) |

| 3100 - 3000 | Medium | C-H stretching (Aromatic) |

| 2950 - 2850 | Medium | C-H stretching (Aliphatic) |

| 1650 - 1600 | Strong | C=N stretching (Triazole ring) |

| 1600 - 1450 | Medium to Strong | C=C stretching (Aromatic ring) |

| 1400 - 1200 | Medium | C-N stretching |

| 750 - 700 | Strong | C-H out-of-plane bending (Monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₁₀N₄), the expected molecular weight is approximately 174.21 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 174 | [M]⁺ (Molecular ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from benzyl fragmentation) |

| 83 | [C₂H₃N₄]⁺ (Fragment from triazole ring) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Protocol

A general protocol for acquiring NMR spectra of triazole derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[1]

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).[1]

References

The Multifaceted Mechanism of Action of 5-Benzyl-1H-1,2,4-triazol-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-benzyl-1H-1,2,4-triazol-3-amine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. Derivatives of this core have demonstrated potent efficacy in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides an in-depth exploration of the mechanisms of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity: Induction of Apoptosis and Tubulin Polymerization Inhibition

A significant area of investigation for this compound derivatives is their potential as anticancer agents. These compounds have been shown to exert cytotoxic effects against a range of human cancer cell lines. The primary mechanisms underpinning their anticancer activity include the induction of apoptosis and the inhibition of tubulin polymerization.

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of various this compound and related triazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against different cancer cell lines. The following table summarizes the cytotoxic activities of representative compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| BCTA | A549 (Lung) | 1.09 | [1] |

| NCI-H460 (Lung) | 2.01 | [1] | |

| NCI-H23 (Lung) | 3.28 | [1] | |

| Compound 4c | A549 (Lung) | 1.09 | [1] |

| Compound 4g | HCT-116 (Colon) | 1.09 ± 0.17 | |

| Compound 4i | SNB-75 (CNS) | <10 | [2] |

| UO-31 (Renal) | <10 | [2] | |

| CCRF-CEM (Leukemia) | <10 | [2] | |

| Compound 7 | HepG2 (Liver) | 17.69 - 25.4 | [3] |

| MCF7 (Breast) | 17.69 - 27.09 | [3] | |

| Compound T2 | HCT116 (Colon) | 3.84 | [4] |

| Compound T7 | HCT116 (Colon) | 3.25 | [4] |

Note: BCTA is 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine. The table includes data for closely related and illustrative 1,2,4-triazole derivatives to provide a broader context.

Mechanism of Action: Apoptosis Induction

Several studies indicate that these derivatives induce programmed cell death, or apoptosis, in cancer cells. For instance, the potent derivative BCTA has been shown to upregulate the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein Bcl-2. This shift in the BAX/Bcl-2 ratio leads to the activation of the caspase cascade, culminating in the execution of apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition

Molecular docking studies have suggested that some this compound analogs may bind to the colchicine-binding site of β-tubulin. This interaction disrupts the dynamics of microtubule assembly and disassembly, which is crucial for cell division, leading to cell cycle arrest and subsequent apoptosis.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The cytotoxic activity of the derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Targeting Essential Bacterial Enzymes

Derivatives of this compound have demonstrated notable activity against a variety of bacterial and fungal pathogens. Their mechanism of action in this context often involves the inhibition of enzymes that are critical for microbial survival.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Schiff Bases of 4-amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | S. aureus | Zone of inhibition: 20-27 mm | [5] |

| E. coli | Zone of inhibition: 20-27 mm | [5] | |

| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli | 5 | [5] |

| B. subtilis | 5 | [5] | |

| Ofloxacin-1,2,4-triazole hybrids | S. aureus | 0.25 - 1 | [5] |

| E. coli | 0.25 - 1 | [5] |

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Some 1,2,4-triazole derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acids and amino acids in bacteria.[5] Inhibition of DHFR disrupts these pathways, leading to bacterial cell death.

Mechanism of Action: DNA Gyrase Inhibition

Fluoroquinolone-triazole hybrids have been shown to inhibit DNA gyrase, a topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[5] This inhibition leads to the cessation of bacterial growth and division.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the derivatives is determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition: A Versatile Mode of Action

Beyond their anticancer and antimicrobial properties, this compound derivatives have been found to inhibit a variety of other enzymes, highlighting their potential in treating a range of diseases.

Quantitative Enzyme Inhibition Data

| Target Enzyme | Derivative Class | IC50 | Reference |

| Xanthine Oxidase | 5-benzyl-3-pyridyl-1H-1,2,4-triazole | 0.16 µM (for compound 1h) | [6] |

| α-Glucosidase | 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione | 36.11 µg/mL | [7] |

| Protein Kinase | 5-benzyl-4-(benzylideneamino)-2H-1,2,4-triazole-3(4H)-thiones | MIC: 50 µ g/disc | [7] |

Mechanism of Action: Xanthine Oxidase Inhibition

Certain derivatives have been designed as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism that produces uric acid.[6] By inhibiting this enzyme, these compounds can reduce uric acid levels, making them potential therapeutics for gout. Molecular modeling studies suggest that these compounds can fit into the binding pocket of xanthine oxidase.

Mechanism of Action: α-Glucosidase Inhibition

Some derivatives have shown significant inhibitory activity against α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[7] Inhibition of this enzyme can slow down the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

-

Reaction Mixture Preparation: A reaction mixture containing phosphate buffer (pH 7.5), xanthine oxidase, and the test compound is prepared.

-

Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The reaction is initiated by adding the substrate, xanthine.

-

Monitoring the Reaction: The formation of uric acid is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

Conclusion

The this compound core represents a versatile and promising scaffold in drug discovery. Derivatives based on this structure exhibit a wide array of biological activities through diverse mechanisms of action, including the induction of apoptosis in cancer cells, the inhibition of essential microbial enzymes, and the modulation of key enzymes involved in metabolic diseases. The data and protocols presented in this guide underscore the therapeutic potential of this class of compounds and provide a solid foundation for further research and development in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 4. apec.org [apec.org]

- 5. benchchem.com [benchchem.com]

- 6. herbmedpharmacol.com [herbmedpharmacol.com]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-benzyl-1H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 5-benzyl-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from structurally related compounds and outlines detailed experimental protocols for the determination of its physicochemical properties. This guide also explores the potential biological activities of this compound, focusing on its putative anti-inflammatory and antifungal mechanisms, supported by signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers engaged in the development and characterization of novel triazole-based compounds.

Introduction

This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, a scaffold known for its diverse biological activities. The presence of a benzyl group and an amino substituent on the triazole ring suggests potential for various intermolecular interactions, influencing its solubility and stability, which are critical parameters in drug development. Understanding these properties is paramount for formulation design, pharmacokinetic profiling, and ensuring the shelf-life of potential therapeutic agents. This guide aims to provide a foundational understanding of these characteristics and the methodologies to empirically determine them.

Physicochemical Properties

Predicted Solubility Profile

Based on the "like dissolves like" principle, a qualitative solubility profile for this compound can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The amino and triazole groups can form hydrogen bonds with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can act as hydrogen bond acceptors and have high polarity. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The benzyl group may allow for some interaction with these solvents. |

Comparative Solubility Data of Related Triazole Derivatives

To provide a quantitative context, the following table summarizes the reported aqueous solubility of a structurally related compound.

Table 2: Aqueous Solubility of a Structurally Related Triazole Derivative

| Compound | Structure | Aqueous Solubility (mg/L) | Reference |

| 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | C₁₀H₁₁N₅O | 297.6 | --INVALID-LINK-- |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.

Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery to quickly assess solubility.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Equilibration: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound.

-

Analysis: Analyze the plate using a nephelometer to measure light scattering, which indicates the presence of precipitate. Alternatively, filter the samples and analyze the filtrate by HPLC-UV to quantify the concentration of the dissolved compound.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, ethanol).

-

Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Stability Profile

The stability of a drug candidate is a critical attribute that influences its shelf-life and clinical viability. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions.

Predicted Stability

The 1,2,4-triazole ring is generally considered a stable aromatic system. However, the amino and benzyl substituents may be susceptible to degradation under certain conditions. Based on general chemical principles and data from related compounds, the following predictions can be made:

-

Thermal Stability: Triazole derivatives often exhibit good thermal stability.[1][2]

-

pH Stability: The amino group may be susceptible to degradation at extreme pH values. The compound is expected to be most stable at a neutral pH.

-

Oxidative Stability: The benzyl group and the amino group could be susceptible to oxidation.

-

Photostability: Aromatic systems can be susceptible to photodegradation.

Comparative Stability Data of a Related Triazole Derivative

Table 3: Stability Information for a Structurally Related Triazole Derivative

| Compound | Stability Profile | Incompatibilities |

| 1H-1,2,4-Triazol-5-amine | Stable | Iron, copper, aluminum, acids, alkalies, strong oxidizing agents, acid chlorides, acid anhydrides. |

Experimental Protocols for Stability Assessment

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate thermal stability.

TGA Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.

-

Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Data Interpretation: Record the weight loss as a function of temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.

DSC Protocol:

-

Sample Preparation: Seal a small amount of the compound in a DSC pan.

-

Analysis: Heat the sample at a controlled rate.

-

Data Interpretation: Record the heat flow to the sample. Endothermic peaks can indicate melting, while exothermic peaks can indicate decomposition.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways.

Protocol:

-

Stress Conditions: Expose solutions of this compound to a variety of stress conditions as recommended by ICH guidelines, including:

-

Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heat in solid state and in solution.

-

Photolytic: Expose to UV and visible light.

-

-

Time Points: Sample the solutions at various time points.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterization: If significant degradation is observed, identify the structure of the degradation products using techniques like LC-MS/MS and NMR.

Potential Biological Activities and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including anti-inflammatory and antifungal effects.

Anti-inflammatory Activity: COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Some triazole derivatives have been reported as selective COX-2 inhibitors.[3][4] The proposed mechanism involves the binding of the triazole derivative to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Caption: Proposed COX-2 Inhibition Pathway.

Antifungal Activity: CYP51 Inhibition

Azole antifungals are a major class of drugs that target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][5] The nitrogen atoms in the triazole ring are thought to coordinate with the heme iron in the active site of CYP51, inhibiting its function and disrupting fungal cell membrane integrity.

References

- 1. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-vitro Thermodynamic Solubility [protocols.io]

- 3. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Potential Biological Activities of 5-benzyl-1H-1,2,4-triazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its diverse pharmacological properties. This technical guide focuses on the core structure of 5-benzyl-1H-1,2,4-triazol-3-amine, a compound of significant interest due to the established biological activities of its derivatives. While comprehensive data on the parent compound is limited, this document consolidates the known activities of its close structural analogs, providing a foundation for future research and drug development endeavors. The information presented herein encompasses potential antioxidant, enzyme inhibitory, and cytotoxic activities, supported by detailed experimental protocols and a proposed signaling pathway.

Quantitative Biological Activity Data

Direct quantitative biological activity data for this compound is not extensively available in the current literature. However, studies on its thione derivative, 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione, offer valuable insights into the potential bioactivities of the core structure. The following table summarizes the reported inhibitory concentrations (IC50) and lethal concentrations (LC50) for this key analog.

| Compound | Assay | Target/Organism | IC50 (µg/mL) | LC50 (µg/mL) | Reference |

| 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione | DPPH Free Radical Scavenging | DPPH Radical | 94.87 | - | [1] |

| 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione | α-Glucosidase Inhibition | α-Glucosidase | 36.11 | - | [1] |

| 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione | Brine Shrimp Lethality Assay | Brine Shrimp | - | 32.94 | [1] |

| 4-amino-5-benzyl-2H-1,2,4-triazol-3(4H)-thione | Protein Kinase Inhibitory Assay | Protein Kinase | 50 (MIC) | - | [1] |

Note: The data presented is for a thione derivative and should be considered as indicative of the potential activity of the parent amine compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound and its derivatives.

DPPH Free Radical Scavenging Assay

This assay assesses the antioxidant potential of a compound by measuring its ability to scavenge the stable 1,1-diphenyl-2-picryl-hydrazyl (DPPH) free radical.

-

Reagents and Materials:

-

DPPH (1,1-diphenyl-2-picryl-hydrazyl) solution (e.g., 0.1 mM in methanol)

-

Test compound solutions at various concentrations

-

Methanol (or other suitable solvent)

-

Ascorbic acid (as a positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and ascorbic acid in methanol.

-

In a 96-well microplate, add a specific volume of each concentration of the test compound or positive control to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.[1]

-

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the α-glucosidase enzyme, which is relevant for its potential as an antidiabetic agent.

-

Reagents and Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test compound solutions at various concentrations

-

Acarbose (as a positive control)

-

Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Add the test compound or acarbose at various concentrations to the wells of a 96-well plate.

-

Add the α-glucosidase solution to each well and incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for a specified duration (e.g., 20 minutes).

-

Stop the reaction by adding the Na2CO3 solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the enzyme reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.

-

The IC50 value is calculated from the dose-response curve.[1]

-

Brine Shrimp Lethality Assay

This is a simple, rapid, and low-cost preliminary toxicity screening method.

-

Reagents and Materials:

-

Brine shrimp (Artemia salina) eggs

-

Artificial seawater

-

Test compound solutions at various concentrations

-

Dimethyl sulfoxide (DMSO) as a solvent

-

Vials or multi-well plates

-

Light source

-

-

Procedure:

-

Hatch the brine shrimp eggs in artificial seawater for 24-48 hours to obtain nauplii.

-

Prepare various concentrations of the test compound in seawater (using DMSO to aid dissolution, if necessary).

-

Place a specific number of nauplii (e.g., 10-15) into each vial or well containing the test solutions.

-

Incubate for 24 hours under a light source.

-

Count the number of surviving nauplii in each vial.

-

The percentage of mortality is calculated for each concentration.

-

The LC50 value (the concentration that kills 50% of the nauplii) is determined using probit analysis or a similar statistical method.[1]

-

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, studies on structurally related triazole derivatives suggest a potential role in the induction of apoptosis. A common mechanism for anticancer agents is the targeting of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway.

The diagram above illustrates a plausible mechanism where a 1,2,4-triazole derivative inhibits the anti-apoptotic protein Bcl-2. This inhibition prevents Bcl-2 from sequestering the pro-apoptotic protein Bax. Free Bax can then translocate to the mitochondrial membrane, leading to the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which in turn activates caspase-3, a key executioner caspase, ultimately leading to programmed cell death or apoptosis.

This workflow outlines a logical progression for the biological evaluation of this compound and its analogs, starting from initial in vitro screening to more detailed mechanistic studies for promising candidates.

Conclusion

This compound represents a core structure with significant potential for the development of novel therapeutic agents. While direct biological data for this specific molecule is sparse, the activities of its close derivatives, particularly in the realms of antioxidant, enzyme inhibitory, and cytotoxic effects, strongly warrant further investigation. The provided experimental protocols offer a robust framework for such studies. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to fully elucidate its therapeutic potential and mechanisms of action, with a particular focus on apoptosis-related signaling pathways.

References

Exploring the Structure-Activity Relationship of 5-benzyl-1H-1,2,4-triazol-3-amine Analogs as Antifungal Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, with many clinically successful drugs featuring this heterocyclic core.[1] This guide delves into the structure-activity relationship (SAR) of 5-benzyl-1H-1,2,4-triazol-3-amine analogs, a promising class of compounds for the development of novel antifungal therapeutics. While direct and extensive SAR studies on this specific core are limited, this paper will synthesize available data on structurally related triazole derivatives to provide insights into the key structural features influencing antifungal potency. The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[2][3][4]

Data Presentation: Antifungal Activity of Structurally Related Triazole Analogs

Due to the limited availability of a comprehensive SAR study on the this compound core, this section presents data from a series of structurally related 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which incorporate a key benzyl moiety. These compounds, analogs of the widely used antifungal drug fluconazole, provide valuable insights into the impact of substitutions on the benzyl ring on antifungal activity.[5] The in vitro antifungal activities are reported as Minimum Inhibitory Concentration (MIC₈₀) in μg/mL against various pathogenic fungi.[5]

| Compound ID | R (Substitution on Benzyl Ring) | C. albicans 14053 (MIC₈₀ µg/mL) | M. gypseum 14683 (MIC₈₀ µg/mL) | C. parapsilosis 14054 (MIC₈₀ µg/mL) | T. rubrum 14681 (MIC₈₀ µg/mL) |

| 1a | H | 0.25 | 0.06 | 0.5 | 0.125 |

| 1b | 3-F | >64 | 1 | >64 | >64 |

| 1c | 4-F | 16 | 0.5 | 16 | 8 |

| 1d | 2-Cl | 4 | 0.25 | 4 | 2 |

| 1e | 3-Cl | 1 | 0.125 | 1 | 0.5 |

| 1f | 4-Cl | 0.5 | 0.125 | 0.5 | 0.25 |

| 1g | 2-Br | 1 | 0.125 | 1 | 0.5 |

| 1h | 3-Br | 0.25 | 0.06 | 0.5 | 0.125 |

| 1i | 4-Br | 0.5 | 0.125 | 0.5 | 0.25 |

| 1j | 2-CH₃ | 8 | 0.5 | 8 | 4 |

| 1k | 3-CH₃ | 16 | 1 | 16 | 8 |

| 1l | 4-CH₃ | 4 | 0.25 | 4 | 2 |

| 1m | 2-OCH₃ | 32 | 2 | 32 | 16 |

| 1n | 3-OCH₃ | >64 | 4 | >64 | >64 |

| 1o | 4-OCH₃ | 16 | 1 | 16 | 8 |

| 1p | 3-CF₃ | 1 | 0.125 | 1 | 0.5 |

| 1q | 4-CF₃ | 0.5 | 0.06 | 0.5 | 0.125 |

| 1r | 3,4-diCl | 0.5 | 0.06 | 0.5 | 0.125 |

| Fluconazole (FCZ) | - | 1 | 16 | 2 | 4 |

| Itraconazole (ICZ) | - | 0.125 | 0.06 | 0.25 | 0.125 |

| Voriconazole (VCZ) | - | 0.125 | 0.06 | 0.25 | 0.125 |

Data extracted from Yu, S., et al. (2015). Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group.[5]

Structure-Activity Relationship Insights:

From the data presented in the table, several key SAR trends can be observed for these benzyl-containing triazole analogs:

-

Halogen Substitution: The presence and position of halogen atoms on the benzyl ring significantly influence antifungal activity.

-

Para- and meta-substituted chloro, bromo, and trifluoromethyl groups (compounds 1f, 1h, 1i, 1p, 1q, 1r ) generally exhibit potent activity, often comparable or superior to fluconazole.

-

Ortho-substitution (compounds 1d, 1g, 1j, 1m ) tends to decrease activity compared to meta and para isomers.

-

-

Electron-donating vs. Electron-withdrawing Groups:

-

Electron-withdrawing groups like halogens and trifluoromethyl groups appear to be favorable for activity.

-

Electron-donating groups like methyl and methoxy groups (compounds 1j-1o ) generally lead to reduced antifungal potency compared to their halogenated counterparts.

-

-

Unsubstituted Benzyl Ring: The parent compound with an unsubstituted benzyl ring (1a ) demonstrates good broad-spectrum activity, outperforming fluconazole against several tested strains.[5]

Experimental Protocols

General Synthesis of this compound Analogs

While a specific protocol for the synthesis of a library of this compound analogs was not found in a single publication, a general synthetic route can be proposed based on established methods for the synthesis of 3,5-disubstituted-1,2,4-triazoles.

A plausible synthetic route involves:

-

Preparation of Substituted Phenylacetonitriles: The synthesis would begin with commercially available or synthesized substituted benzyl cyanides (phenylacetonitriles).

-

Formation of an Imidate: The substituted phenylacetonitrile can be reacted with an alcohol (e.g., ethanol) in the presence of a strong acid (e.g., HCl gas) to form the corresponding ethyl phenylacetimidate hydrochloride.

-

Cyclization with Aminoguanidine: The imidate is then reacted with aminoguanidine bicarbonate or hydrochloride in a suitable solvent (e.g., pyridine or DMF) under heating to yield the desired this compound analogs.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds can be evaluated using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts.[6][7]

Protocol Outline:

-

Preparation of Stock Solutions: The synthesized compounds and standard antifungal agents (e.g., fluconazole, itraconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare stock solutions.

-

Preparation of Microdilution Plates: The compounds are serially diluted in 96-well microtiter plates containing RPMI-1640 medium.[6]

-

Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A standardized inoculum suspension is prepared spectrophotometrically to a concentration of 0.5-2.5 × 10³ CFU/mL.[6]

-

Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.[8]

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity) compared to the drug-free control well.[7][8] The turbidity can be assessed visually or by using a microplate reader.

Visualization of Key Pathways and Workflows

Signaling Pathway of Azole Antifungal Action

Azole antifungals primarily exert their effect by disrupting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity and function.[2][4]

Caption: Inhibition of lanosterol 14α-demethylase by azole antifungals disrupts ergosterol biosynthesis.

Experimental Workflow for SAR Study

A typical experimental workflow for conducting a structure-activity relationship study of novel antifungal compounds is outlined below.

Caption: A systematic workflow for the discovery and development of novel antifungal agents.

Logical Relationship of SAR Findings

The relationship between the structural modifications on the benzyl ring and the resulting antifungal activity can be summarized in a logical diagram.

Caption: Impact of benzyl ring substitutions on the antifungal activity of triazole analogs.

References

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neuroquantology.com [neuroquantology.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnrjournal.com [pnrjournal.com]

- 7. academic.oup.com [academic.oup.com]

- 8. chemistryjournal.net [chemistryjournal.net]

One-Pot Synthesis of 5-Substituted-3-Amino-1,2,4-Triazoles from Aminoguanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the one-pot synthesis of 5-substituted-3-amino-1,2,4-triazoles, a crucial scaffold in medicinal chemistry, from aminoguanidine and carboxylic acids. This approach offers a streamlined and efficient alternative to traditional multi-step methods.

Introduction

The 1,2,4-triazole ring is a prominent pharmacophore found in a wide array of therapeutic agents. The 3-amino-5-substituted-1,2,4-triazole core, in particular, serves as a versatile building block in the development of novel drugs. Traditional synthetic routes to these compounds often involve multiple steps, including the isolation of intermediate acyl aminoguanidine derivatives, which can be time-consuming and lead to lower overall yields.[1] The one-pot synthesis, particularly through the direct condensation of aminoguanidine with carboxylic acids, presents a more efficient and greener alternative.[1][2] Microwave-assisted synthesis has emerged as a powerful tool in this context, significantly reducing reaction times and improving yields.[1][2]

Reaction Mechanism and Workflow

The one-pot synthesis of 5-substituted-3-amino-1,2,4-triazoles from aminoguanidine and carboxylic acids proceeds via a two-step sequence within a single reaction vessel: acid-catalyzed condensation followed by intramolecular cyclization.

Plausible Reaction Mechanism

The reaction is initiated by the protonation of the carboxylic acid, which then undergoes nucleophilic attack by the terminal nitrogen of aminoguanidine to form a guanyl hydrazide intermediate. Subsequent intramolecular cyclization with the elimination of water leads to the formation of the stable 1,2,4-triazole ring.

Experimental Workflow

The general workflow for the microwave-assisted one-pot synthesis is straightforward, involving the initial preparation of aminoguanidine hydrochloride followed by the addition of the carboxylic acid and subsequent microwave irradiation.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various 5-substituted-3-amino-1,2,4-triazoles via the microwave-assisted one-pot method.

Reaction Conditions and Yields for Aliphatic Carboxylic Acids

| Entry | R-Group | Carboxylic Acid | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Ethyl | Propionic acid | 3 | 180 | 86 |

| 2 | Propyl | Butyric acid | 3 | 180 | 83 |

| 3 | Butyl | Valeric acid | 3 | 180 | 79 |

| 4 | Isobutyl | Isovaleric acid | 3 | 180 | 76 |

| 5 | tert-Butyl | Pivalic acid | 3 | 180 | 72 |

| 6 | Cyclobutyl | Cyclobutanecarboxylic acid | 3 | 180 | 70 |

| 7 | Cyclopentyl | Cyclopentanecarboxylic acid | 3 | 180 | 75 |

Data sourced from Gümüş et al. (2024).[1]

Reaction Conditions and Yields for Aromatic Carboxylic Acids

| Entry | R-Group | Carboxylic Acid | Reaction Time (h) | Temperature (°C) | Yield (%) | Solvent |

| 1 | Phenyl | Benzoic acid | 3 | 180 | 85 | Isopropanol |

Data sourced from Gümüş et al. (2024).[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a representative 5-alkyl- and a 5-aryl-3-amino-1,2,4-triazole.

General Procedure for Small-Scale Microwave-Assisted Synthesis

A mixture of aminoguanidine bicarbonate (1.36 g, 0.01 mol) and a 37% solution of HCl (1.25 mL, 0.015 mol) is stirred for 1 hour. Water is then evaporated to obtain dry aminoguanidine hydrochloride. The corresponding carboxylic acid (0.012 mol) is added to the aminoguanidine hydrochloride in a microwave process vial. The mixture is then irradiated at 180 °C for 3 hours in a monomode microwave reactor.[1] For solid carboxylic acids like benzoic acid, a solvent such as isopropanol may be used.[1]

Synthesis of 3-Amino-5-isobutyl-1,2,4-triazole

-

Preparation of Aminoguanidine Hydrochloride: In a suitable vessel, combine aminoguanidine bicarbonate (1.36 g, 0.01 mol) and 37% hydrochloric acid (1.25 mL, 0.015 mol). Stir the mixture at room temperature for 1 hour.

-

Removal of Water: Evaporate the water from the mixture under reduced pressure to obtain dry aminoguanidine hydrochloride.

-

Reaction Setup: To the vessel containing the dry aminoguanidine hydrochloride, add isovaleric acid (1.22 g, 0.012 mol).

-

Microwave Irradiation: Seal the vessel and place it in a monomode microwave reactor. Irradiate the reaction mixture at 180 °C for 3 hours.

-

Work-up and Isolation: After cooling, the resulting solid is collected. The product can be further purified by recrystallization if necessary. The yield of 3-amino-5-isobutyl-1,2,4-triazole is typically around 76%.[1]

Synthesis of 3-Amino-5-phenyl-1,2,4-triazole

-

Preparation of Aminoguanidine Hydrochloride: In a suitable vessel, combine aminoguanidine bicarbonate (1.36 g, 0.01 mol) and 37% hydrochloric acid (1.25 mL, 0.015 mol). Stir the mixture at room temperature for 1 hour.

-

Removal of Water: Evaporate the water from the mixture under reduced pressure to obtain dry aminoguanidine hydrochloride.

-

Reaction Setup: To the vessel containing the dry aminoguanidine hydrochloride, add benzoic acid (1.47 g, 0.012 mol) and isopropanol (2.0 mL).[1]

-

Microwave Irradiation: Seal the vessel and place it in a monomode microwave reactor. Irradiate the reaction mixture at 180 °C for 3 hours.

-

Work-up and Isolation: After cooling, the resulting precipitate is collected by filtration, washed with a suitable solvent, and dried. The yield of 3-amino-5-phenyl-1,2,4-triazole is typically around 85%.[1]

Alternative Methods and Considerations

While microwave-assisted synthesis is highly efficient, conventional heating can also be employed for this one-pot reaction, although it may require longer reaction times. The choice of acid catalyst can also influence the reaction efficiency. Hydrochloric acid is commonly used, but other mineral or organic acids could potentially be utilized. For less volatile carboxylic acids, the reaction can often be performed neat, which aligns with green chemistry principles by reducing solvent waste.

Conclusion

The one-pot synthesis of 5-substituted-3-amino-1,2,4-triazoles from aminoguanidine and carboxylic acids is a robust and efficient methodology, particularly when utilizing microwave irradiation. This approach offers significant advantages in terms of reduced reaction times, high yields, and operational simplicity, making it a valuable tool for researchers in medicinal chemistry and drug development. The versatility of this method allows for the synthesis of a diverse range of 3-amino-1,2,4-triazole derivatives, facilitating the exploration of new chemical space for therapeutic applications.

References

The Triazole Ring System: A Comprehensive Theoretical and Computational Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to engage in a wide range of biological interactions have propelled triazole-containing compounds to the forefront of drug discovery and development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of triazole ring systems, offering insights into their synthesis, mechanism of action, and structure-activity relationships.

Computational Approaches to Understanding Triazole Bioactivity

Computational chemistry has emerged as an indispensable tool in the rational design of novel triazole-based therapeutics. A variety of in silico techniques are utilized to predict the behavior of these molecules, elucidate their mechanisms of action, and guide the optimization of lead compounds.

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of triazole derivatives.[1] These calculations provide valuable information on parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's ability to participate in chemical reactions and biological interactions.[1]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[2][3] This method is extensively used to screen virtual libraries of triazole derivatives against specific biological targets, such as enzymes and receptors, to identify potential inhibitors or modulators.[3][4] The binding affinity, typically expressed as a docking score or binding energy, provides an estimate of the ligand's potency.[2][3]

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a triazole ligand and its biological target over time.[5][6] These simulations are crucial for assessing the stability of the ligand-protein complex and for understanding the subtle conformational changes that occur upon binding.[7] MD simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the overall binding affinity.[5][7]

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[8][9] By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel triazole derivatives and to guide the design of more effective compounds.[10]

Data Presentation: Quantitative Analysis of Triazole Derivatives

The following tables summarize key quantitative data for various triazole derivatives, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of Triazole Derivatives (IC50 Values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference(s) |

| T1 | HeLa | 15.2 | - | [2] |

| T3 | HeLa | 10.5 | - | [2] |

| T5 | HeLa | 8.7 | EGFR | [2] |

| Compound 1 | Aromatase | -9.96 (Binding Energy, kcal/mol) | Aromatase | [3] |

| Compound 7f | HepG2 | 16.782 (µg/mL) | c-kit tyrosine kinase, Protein kinase B | [11] |

| Compound 12d | COX-2 | 0.04 | COX-2 | [12][13] |

| Compound 8c | - | - | BRAF, Tubulin, EGFR (IC50 = 3.6 µM) | [4] |

| Compound 8d | - | - | BRAF, Tubulin | [4] |

| Compound 17 | MCF-7 | 0.31 | Cyclin-dependent kinase 2 | [14] |

| Compound 22 | MCF-7 | 3.31 | Cyclin-dependent kinase 2 | [14] |

| Compound 22 | Caco-2 | 4.98 | Cyclin-dependent kinase 2 | [14] |

| Compound 25 | MCF-7 | 4.46 | Cyclin-dependent kinase 2 | [14] |

| Compound 25 | Caco-2 | 7.22 | Cyclin-dependent kinase 2 | [14] |

| Icotinib-1,2,3-triazole derivatives | - | 0.37–2.50 | Indoleamine 2,3-dioxygenase 1 (IDO1) | [9][15] |

| Triazole–benzohydrazone hybrid 16 | Various Leukemia Subpanels | - | Kinases | [16] |

| Triazole–benzohydrazone hybrid 17 | Various Leukemia Subpanels | - | Kinases | [16] |

| Triazole–benzohydrazone hybrid 18 | Various Leukemia Subpanels | - | Kinases | [16] |

| 1,2,3-triazole–containing coumarin 4a | A549 | 2.97 | - | [17] |

| 1,2,3-triazole–containing coumarin 4b | A549 | 4.78 | - | [17] |

| 1,2,3-triazole–containing chalcone 7a | A549 | 8.67 | - | [17] |

| 1,2,3-triazole–containing chalcone 7c | A549 | 9.74 | - | [17] |

| 1,2,3-triazole–containing epipodophyllotoxin 20a-e | A549 | 0.97–1.96 | - | [17] |

| C-30 triazole-substituted betulinic acid derivatives | HL-60 | < 11.5 | - | [8] |

Table 2: Antifungal Activity of Triazole Derivatives

| Compound | Fungal Species | Activity Metric | Value | Target | Reference(s) |

| Bistriazole 11a | Candida krusei ATCC 6258 | MIC | 32 µg/mL | Ergosterol Biosynthesis | [12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of triazole ring systems.

Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][18]

Materials:

-

Azide derivative (1.0 eq)

-

Terminal alkyne derivative (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

Solvent (e.g., 1:1 mixture of tert-butanol and deionized water)

Procedure:

-

In a round-bottom flask, dissolve the alkyne (1.0 mmol) in the t-butanol/water solvent mixture (4 mL).

-

Add the azide (1.0 mmol) to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in deionized water (1 mL).

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in deionized water (1 mL).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 1,2,3-triazole product.[19]

Synthesis of 1,2,4-Triazoles from Hydrazides and Nitriles

This method provides a route to 3,5-disubstituted 1,2,4-triazoles.[20]

Materials:

-

Hydrazide (1.0 eq)

-

Nitrile (3.0 eq)

-

Potassium carbonate (K₂CO₃) (0.5 eq)

-

n-Butanol

Procedure:

-

In a microwave synthesizer tube, combine the hydrazide (1 mmol), nitrile (3 mmol), and potassium carbonate (0.5 mmol) in n-butanol (2 mL).

-

Place the tube in a microwave synthesizer and irradiate at 150°C for 1-3 hours.

-

After cooling, evaporate the solvent under reduced pressure.

-

Dilute the residue with methanol to precipitate the product.

-

Filter and wash the solid to obtain the 3,5-disubstituted 1,2,4-triazole.[20]

Characterization of Triazole Derivatives

The synthesized triazole compounds are typically characterized using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the triazole ring and the nature of its substituents.[19][21]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its molecular formula.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups present in the molecule.[10]

Signaling Pathways and Mechanisms of Action

Triazole derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for antifungal triazoles is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[5][9][15] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1][22] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.[6]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neovarsity.org [neovarsity.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. benchchem.com [benchchem.com]

- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 13. researchgate.net [researchgate.net]

- 14. jenabioscience.com [jenabioscience.com]

- 15. youtube.com [youtube.com]

- 16. Pathways: Microtubule Dynamics | www.antibodies-online.com [antibodies-online.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. scispace.com [scispace.com]

- 21. m.youtube.com [m.youtube.com]

- 22. workflowhub.eu [workflowhub.eu]

discovery and history of 1,2,4-triazole compounds in medicinal chemistry

An In-Depth Technical Guide on the Discovery and History of 1,2,4-Triazole Compounds in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a vital heterocyclic scaffold that has become a cornerstone in medicinal chemistry. Its unique chemical properties, including metabolic stability and the ability to participate in hydrogen bonding, have made it a privileged structure in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical development of 1,2,4-triazole compounds, with a particular focus on their significant role in the development of antifungal agents. We will delve into the key milestones, synthetic methodologies, mechanisms of action, and a quantitative comparison of prominent 1,2,4-triazole-based drugs. Detailed experimental protocols and visual diagrams of key pathways and workflows are provided to support researchers in this field.

A Historical Overview of 1,2,4-Triazole Chemistry

The journey of 1,2,4-triazole chemistry began in the late 19th century. In 1885, Swedish chemist J. A. Bladin reported the first synthesis of a 1,2,4-triazole derivative, laying the groundwork for understanding the fundamental structure and reactivity of this heterocyclic system.[1][2] Early research primarily focused on the synthesis of various substituted triazoles and the characterization of their basic chemical properties. These foundational studies established the aromatic nature of the 1,2,4-triazole ring and its stability, which would later prove crucial for its use in drug development.[1] It wasn't until the mid-20th century that the broad biological potential of 1,2,4-triazole derivatives began to be recognized, leading to extensive research and the eventual development of numerous commercial drugs.[3]

The Rise of 1,2,4-Triazoles as Antifungal Agents